Racemization Suppression During Peptide Bond Formation
When Z‑Ala‑MeLeu is coupled with Gly‑OBzl, the use of N‑hydroxysuccinimide (HONSu) ester yields a stereochemically pure product, whereas alternative coupling methods produce 2.8–39% racemization [1]. This direct comparison establishes HONSu activation as the method of choice for maintaining chiral integrity when using N‑methyl‑leucine residues [2].
| Evidence Dimension | Racemization (%) during peptide bond formation |
|---|---|
| Target Compound Data | Stereochemically pure product (undetectable racemization) when using HONSu ester [1] |
| Comparator Or Baseline | Other coupling methods (mixed anhydride, DCC, etc.): 2.8–39% racemization [1] |
| Quantified Difference | HONSu ester eliminates racemization observed with other activators (reduction from up to 39% to <1%) |
| Conditions | Coupling of Z‑Ala‑MeLeu with Gly‑OBzl; analysis by amino‑acid analyzer after deprotection [1] |
Why This Matters
Selecting the correct activation chemistry is critical to avoid chiral erosion, which directly impacts biological activity and regulatory compliance in drug development.
- [1] McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562–2570. View Source
- [2] Faculty Opinions recommendation of An induced-fit mechanism to promote peptide bond formation and exclude hydrolysis of peptidyl-tRNA. ScienceGate. View Source
